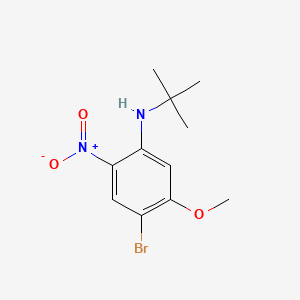

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a synthetic compound that has a wide range of applications in scientific research. It is a derivative of aniline, a common aromatic amine, and is an important building block for many organic compounds. This compound is used in a variety of laboratory experiments, including those involving biochemistry and physiology.

科学的研究の応用

Hetero-Cope Rearrangement and Synthesis of Water-Soluble Nitroxide

The compound was involved in a Hetero-Cope rearrangement process, leading to the synthesis of a highly water-soluble nitroxide, potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. This nitroxide is noted for its exceptional persistence in water at pH 1, indicating potential applications in stable free radical chemistry or as a persistent tracer in aqueous environments (Marx & Rassat, 2002).

Aminolysis in Pyrimidine Chemistry

In pyrimidine chemistry, the compound contributed to the aminolysis process of substituted methoxy- and methylthio-pyrimidines. The study highlighted the mild deactivation and profound activation effects of various substituents, providing valuable insights into the reactivity and potential applications of pyrimidine derivatives in medicinal and synthetic chemistry (Brown & Forster, 1966).

Synthesis of Biologically Active Intermediates

The compound served as a crucial intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). The synthesis process involved acylation, nucleophilic substitution, and reduction, highlighting its role in the production of complex pharmaceutical agents (Zhao et al., 2017).

Synthesis of Phenazine Derivatives and Cytotoxicity Studies

The compound was used in the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives. The synthesized compounds underwent cytotoxicity assays on human colon adenocarcinoma cell lines, indicating their potential applications in cancer research and treatment (Ręka et al., 2023).

Synthesis of Highly Strained Nitroxides

It played a role in the synthesis of highly strained nitroxides, which are valuable in biophysics and biomedical research due to their resistance to reduction and stable free radical properties. These properties are crucial for molecular probes and labels in various scientific applications (Zhurko et al., 2020).

特性

IUPAC Name |

4-bromo-N-tert-butyl-5-methoxy-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-11(2,3)13-8-6-10(17-4)7(12)5-9(8)14(15)16/h5-6,13H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDLRMZYHRZKOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681500 |

Source

|

| Record name | 4-Bromo-N-tert-butyl-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline | |

CAS RN |

1261988-45-7 |

Source

|

| Record name | 4-Bromo-N-tert-butyl-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)

![7'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B599120.png)

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)